molecular formula C11H12ClFINO2 B15301340 Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate

Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate

Cat. No.: B15301340
M. Wt: 371.57 g/mol
InChI Key: RIUMUJQNCPSRKS-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is an organic compound with the molecular formula C11H12ClFINO2 and a molecular weight of 371.57 g/mol . This compound is characterized by the presence of tert-butyl, chloro, fluoro, and iodo substituents on a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate typically involves the reaction of 2-chloro-4-fluoro-3-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can produce compounds with different halogen substituents .

Scientific Research Applications

Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12ClFINO2

Molecular Weight

371.57 g/mol

IUPAC Name

tert-butyl N-(2-chloro-4-fluoro-3-iodophenyl)carbamate

InChI

InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(13)9(14)8(7)12/h4-5H,1-3H3,(H,15,16)

InChI Key

RIUMUJQNCPSRKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)I)Cl

Origin of Product

United States

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